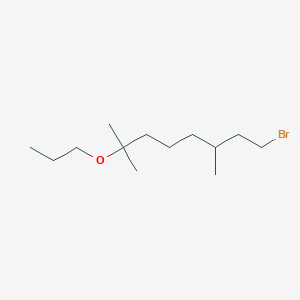![molecular formula C28H44N2 B14626814 Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- CAS No. 55166-13-7](/img/structure/B14626814.png)
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydrazine functional groups attached to phenyl rings, which are further substituted with tert-butyl groups. The compound’s molecular formula is C30H46N2, and it is often used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- typically involves the reaction of hydrazine with substituted phenyl derivatives. One common method includes the reaction of hydrazine hydrate with 3,5-bis(1,1-dimethylethyl)benzaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to remove impurities and achieve the desired quality.
化学反应分析
Types of Reactions
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form hydrazine derivatives with lower oxidation states.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学研究应用
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- involves its interaction with various molecular targets and pathways. The compound’s hydrazine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This interaction can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases.
相似化合物的比较
Similar Compounds
Hydrazine, (1,1-dimethylethyl)-: A simpler hydrazine derivative with similar reactivity but different structural features.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Another compound with tert-butyl-substituted phenyl rings, used in different applications.
Uniqueness
Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]- is unique due to its specific substitution pattern and the presence of hydrazine functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
55166-13-7 |
|---|---|
分子式 |
C28H44N2 |
分子量 |
408.7 g/mol |
IUPAC 名称 |
1,1-bis(3,5-ditert-butylphenyl)hydrazine |
InChI |
InChI=1S/C28H44N2/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,29H2,1-12H3 |
InChI 键 |
CEIJHLXVCIMKHV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)N(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


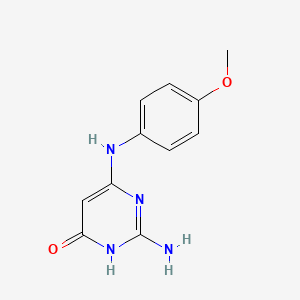
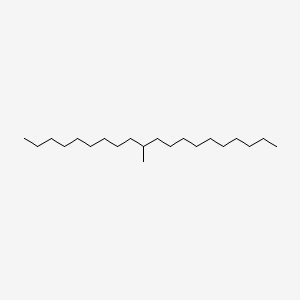




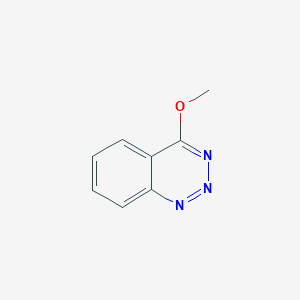
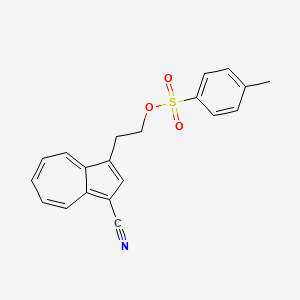
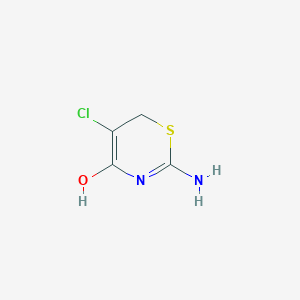
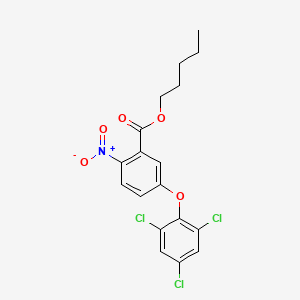
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)

